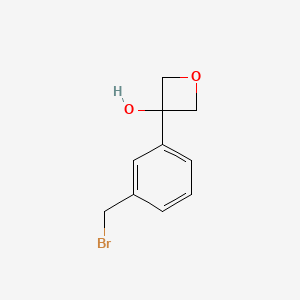

3-(3-(Bromomethyl)phenyl)oxetan-3-ol

Description

Significance of Oxetane (B1205548) Motifs in Chemical Synthesis and Molecular Design

Oxetanes are increasingly recognized for their utility in molecular design, serving as versatile building blocks that can significantly influence the properties of a parent molecule. nih.gov Their incorporation can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in the development of pharmaceutical agents. nih.gov The compact and rigid nature of the oxetane ring introduces a defined three-dimensional geometry, which can be advantageous for optimizing interactions with biological targets. nih.gov

The chemistry of oxetanes is largely dictated by their inherent ring strain, which is estimated to be around 25.5 kcal/mol. beilstein-journals.org This strain, arising from the deviation of bond angles from the ideal tetrahedral geometry, renders the oxetane ring susceptible to ring-opening reactions under acidic conditions. beilstein-journals.orgillinois.edu However, they are generally stable in basic media. wikipedia.org The endocyclic bond angles in oxetane are significantly compressed, leading to increased p-character in the C-C and C-O bonds. acs.org

The synthesis of the strained four-membered oxetane ring presents a unique set of challenges. acs.org Consequently, a variety of synthetic methodologies have been developed to access these valuable motifs. One of the most common and classical approaches is the intramolecular Williamson etherification, which involves the cyclization of a 1,3-halohydrin or a related substrate under basic conditions. nih.gov This method relies on the formation of a C-O bond to close the ring. magtech.com.cn

Another prominent method is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. wikipedia.orgslideshare.net This reaction directly furnishes the oxetane ring in a single step and has been utilized in the synthesis of a wide range of oxetane-containing molecules. organic-chemistry.org More recent advancements have focused on transition-metal-catalyzed approaches and ring-expansion reactions of epoxides. magtech.com.cn The development of visible-light-mediated Paternò–Büchi reactions has also provided a milder and more accessible route to these compounds. acs.org

Overview of Aryl-Substituted Oxetanes in Contemporary Organic Chemistry

Aryl-substituted oxetanes are a particularly important subclass, as the aryl group can serve as a handle for further functionalization through cross-coupling reactions or electrophilic aromatic substitution. The presence of an aryl substituent can also influence the electronic properties and reactivity of the oxetane ring. The synthesis of 3-aryl-3-hydroxyoxetanes, a category to which 3-(3-(Bromomethyl)phenyl)oxetan-3-ol belongs, can be achieved through the addition of an organometallic aryl reagent to oxetan-3-one. nih.gov These compounds can then undergo further transformations, such as Friedel-Crafts reactions, to introduce additional aryl groups. nih.gov

Specific Focus on 3,3-Disubstituted Oxetanes and their Unique Reactivity Profiles

The reactivity of 3,3-disubstituted oxetanes is often centered on the functional groups attached to the substituents. In the case of this compound, the bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functionalities. The tertiary alcohol at the 3-position can also be a site for further chemical modification.

Interactive Data Table: General Properties of Oxetane Rings

| Property | Value/Description |

| Ring Strain Energy | Approximately 25.5 kcal/mol beilstein-journals.org |

| C-O-C Bond Angle | ~90.2° acs.org |

| C-C-O Bond Angle | ~92.0° acs.org |

| C-C-C Bond Angle | ~84.8° acs.org |

| Conformation | Slightly puckered beilstein-journals.orgillinois.edu |

| Reactivity | Susceptible to ring-opening under acidic conditions beilstein-journals.orgillinois.edu |

| Stability | Generally stable under basic conditions wikipedia.org |

Interactive Data Table: Inferred Properties of this compound

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C10H11BrO2 | Based on chemical structure |

| Molecular Weight | 243.10 g/mol | Calculated from molecular formula |

| Physical State | Likely a solid at room temperature | Analogy to similar compounds like 3-(4-Bromophenyl)oxetan-3-ol sigmaaldrich.com |

| Key Reactive Sites | Bromomethyl group (for SN2 reactions), Tertiary alcohol (for substitution or elimination) | Standard organic reactivity principles |

| Potential Synthetic Routes | Addition of a Grignard reagent derived from 3-bromobenzyl bromide to oxetan-3-one | General methods for synthesizing 3-aryl-3-hydroxyoxetanes |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

3-[3-(bromomethyl)phenyl]oxetan-3-ol |

InChI |

InChI=1S/C10H11BrO2/c11-5-8-2-1-3-9(4-8)10(12)6-13-7-10/h1-4,12H,5-7H2 |

InChI Key |

NKAFPIKYSFGIHG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC=CC(=C2)CBr)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 3 Bromomethyl Phenyl Oxetan 3 Ol

Retrosynthetic Analysis of 3-(3-(Bromomethyl)phenyl)oxetan-3-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking bonds and applying functional group interconversions (FGI).

The primary challenge in the synthesis of this molecule is the construction of the strained oxetane (B1205548) ring. researchgate.net Two principal disconnection strategies are considered for the oxetane-3-ol core.

C-C Bond Disconnection: The most logical disconnection for a 3-aryl-3-hydroxyoxetane is the carbon-carbon bond between the aromatic ring and the oxetane C3 position. This approach simplifies the molecule into two key synthons: an electrophilic oxetan-3-one and a nucleophilic 3-(bromomethyl)phenyl anion. This disconnection corresponds to a forward reaction involving the addition of an organometallic reagent to a ketone, a reliable and high-yielding transformation.

C-O Bond Disconnection: An alternative strategy involves the disconnection of one of the C-O bonds within the oxetane ring. This is the reverse of an intramolecular Williamson ether synthesis. acs.org This pathway leads to an acyclic 1,3-halohydrin precursor. While a fundamental method for oxetane synthesis, this approach can be more complex for this specific target due to the need for a multi-substituted propane (B168953) backbone, which may require a longer synthetic sequence to prepare. acs.orgnih.gov

The C-C bond disconnection is generally preferred for this target molecule as it utilizes a readily available or synthetically accessible cyclic ketone (oxetan-3-one) and converges two key fragments late in the synthesis.

Following the C-C bond disconnection strategy, the key challenge becomes the formation and use of the 3-(bromomethyl)phenyl nucleophile.

Functional Group Interconversion (FGI): A direct synthesis using a 3-(bromomethyl)phenyl Grignard or organolithium reagent is synthetically unfeasible. The highly reactive organometallic center would be incompatible with the electrophilic benzylic bromide within the same molecule. Therefore, a functional group interconversion is the most strategic approach. lkouniv.ac.in The retrosynthesis proceeds by first disconnecting the C-Br bond, converting the bromomethyl group into a more stable methyl group. This simplifies the required nucleophile to a simple m-tolyl organometallic reagent (e.g., m-tolylmagnesium bromide). The bromomethyl group is then installed in the final step of the forward synthesis via a selective benzylic bromination.

Protected Group Strategy: An alternative, though more lengthy, approach involves using a protected version of the benzylic functional group. For instance, one could start with a molecule where the future bromomethyl group is masked as a methoxymethyl (MOM) ether or an ester. After the addition of the organometallic reagent to oxetan-3-one, the protecting group would be removed, and the resulting benzylic alcohol would be converted to the target bromide.

The FGI approach is superior in terms of atom economy and step efficiency, making it the preferred synthetic route.

Multistep Synthesis Pathways

Based on the retrosynthetic analysis, the most practical synthetic routes involve either the derivatization of a pre-formed oxetan-3-one precursor or, less commonly, the cyclization of a carefully designed acyclic precursor.

The construction of the oxetane ring via intramolecular cyclization is a classic method, typically involving a Williamson etherification. acs.orgmagtech.com.cn This involves an SN2 reaction where an alkoxide displaces a leaving group located at a 1,3-position.

The primary steps for such a pathway would be:

Backbone Assembly: Synthesis of a propane-1,3-diol backbone substituted with the desired aryl group at the C2 position.

Selective Functionalization: Differentiating the two hydroxyl groups to install a good leaving group (e.g., tosylate, mesylate, or halide) at one of the primary carbons.

Cyclization: Treatment with a base to deprotonate the remaining tertiary alcohol, which then acts as a nucleophile to displace the leaving group, forming the C-O bond and closing the four-membered ring. acs.orgnih.gov

While feasible, this approach can suffer from competing side reactions, such as elimination, and often requires multiple protection-deprotection steps to achieve the required regioselectivity, making it less efficient than other methods. acs.org

Table 1: Hypothetical Intramolecular Cyclization Pathway

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Grignard Addition | 3-Bromobenzaldehyde, Isopropylmagnesium chloride, then add 1,3-dichloroacetone | 1,3-dichloro-2-(3-bromophenyl)propan-2-ol |

| 2 | Hydrolysis | H₂O, mild acid | 2-(3-bromophenyl)propane-1,2,3-triol |

| 3 | Selective Tosylation | TsCl, Pyridine (B92270) (controlled stoichiometry) | 3-((2-(3-bromophenyl)-2-hydroxypropyl)oxy)benzenesulfonate |

| 4 | Cyclization | NaH or KOtBu | 3-(3-bromophenyl)oxetan-3-ol |

The most direct and widely employed strategy for synthesizing 3-substituted oxetan-3-ols is the addition of organometallic nucleophiles to oxetan-3-one. acs.orgresearchgate.net This method leverages the FGI strategy identified in the retrosynthetic analysis.

The synthesis of the key intermediate, oxetan-3-one, has been optimized through various methods, including a gold-catalyzed cyclization of propargyl alcohol or a multi-step sequence from dihydroxyacetone. acs.orgnih.govresearchgate.net With oxetan-3-one in hand, the synthesis of the target compound is straightforward.

The pathway involves two main transformations:

Nucleophilic Addition: Oxetan-3-one is treated with m-tolylmagnesium bromide. The Grignard reagent adds to the electrophilic carbonyl carbon, and subsequent aqueous workup yields the tertiary alcohol, 3-(m-tolyl)oxetan-3-ol.

Benzylic Bromination: The methyl group on the phenyl ring of the intermediate is selectively converted to a bromomethyl group. This is achieved through a radical substitution reaction, typically using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or UV light. libretexts.org This reaction is highly selective for the benzylic position and does not affect the oxetane ring or the tertiary alcohol.

This two-step sequence is highly efficient, modular, and avoids the functional group compatibility issues of other potential routes.

Table 2: Synthesis via Derivatization of Oxetan-3-one

| Step | Starting Materials | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Oxetan-3-one, 3-Bromotoluene | 1. Mg, THF (to form Grignard) 2. Add Oxetan-3-one in THF 3. H₃O⁺ workup | 3-(m-tolyl)oxetan-3-ol |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Oxetan-3-one |

| m-tolylmagnesium bromide |

| 3-(m-tolyl)oxetan-3-ol |

| N-Bromosuccinimide (NBS) |

| Azobisisobutyronitrile (AIBN) |

| 1,3-dichloro-2-(3-bromophenyl)propan-2-ol |

| 2-(3-bromophenyl)propane-1,2,3-triol |

| 3-((2-(3-bromophenyl)-2-hydroxypropyl)oxy)benzenesulfonate |

| 3-(3-bromophenyl)oxetan-3-ol |

| 3-Bromotoluene |

| Dihydroxyacetone |

| Propargyl alcohol |

| 3-Bromobenzaldehyde |

| Isopropylmagnesium chloride |

| 1,3-dichloroacetone |

| p-Toluenesulfonyl chloride (TsCl) |

| Pyridine |

| Sodium hydride (NaH) |

| Potassium tert-butoxide (KOtBu) |

| Magnesium (Mg) |

| Tetrahydrofuran (B95107) (THF) |

Stereoselective and Regioselective Installation of the Aryl Bromomethyl Moiety

The assembly of the target molecule hinges on a two-stage process: first, the regioselective formation of a carbon-carbon bond to attach the 3-methylphenyl precursor to the C3 carbon of the oxetane ring, and second, the selective bromination of the methyl group at the benzylic position.

Specifically, the synthesis of the precursor, 3-(3-methylphenyl)oxetan-3-ol, can be efficiently achieved via the Grignard reaction. organic-chemistry.orgmasterorganicchemistry.com The addition of 3-methylphenylmagnesium bromide to oxetan-3-one, followed by an aqueous workup, yields the desired tertiary alcohol with the aryl group precisely positioned at C3. rsc.org

More advanced catalytic methods have also been developed for the arylation of oxetanols. Lithium-catalyzed Friedel-Crafts reactions, for example, enable the synthesis of 3,3-diaryloxetanes from 3-aryloxetan-3-ols and phenol (B47542) derivatives. d-nb.infonih.govthieme-connect.com In these reactions, a Lewis acidic lithium catalyst selectively activates the tertiary hydroxyl group, facilitating the formation of a stabilized carbocationic intermediate at the C3 position, which then undergoes electrophilic aromatic substitution. d-nb.info While this method typically adds a second aryl group, it underscores the utility of catalysis in activating the C3 position for C-C bond formation. d-nb.infonih.gov

Once the 3-(3-methylphenyl)oxetan-3-ol precursor is synthesized, the next critical step is the selective bromination of the benzylic methyl group. This transformation is most commonly achieved via free-radical bromination, a process known as the Wohl-Ziegler reaction. mychemblog.comscientificupdate.commanac-inc.co.jpwikipedia.org This method is highly regioselective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. organic-chemistry.org

The reagent of choice for benzylic bromination is N-Bromosuccinimide (NBS). missouri.eduwikipedia.org The primary advantage of using NBS is that it maintains a low and constant concentration of molecular bromine (Br₂) and bromine radicals (Br•) throughout the reaction. organic-chemistry.org This is crucial for selectivity, as high concentrations of Br₂ could lead to undesirable side reactions, such as electrophilic addition to the aromatic ring. organic-chemistry.org

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with light (hν). wikipedia.orgnumberanalytics.com The resulting bromine radical then abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzyl (B1604629) radical. This radical subsequently reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the final product and regenerate a bromine radical, thus propagating the chain reaction. mychemblog.comchemistrysteps.com

Table 1. Common Reagents and Conditions for Radical Benzylic Bromination.

While traditional radical bromination is effective, it often requires harsh conditions such as high temperatures. Recent advancements have led to the development of milder, catalytic approaches. Lewis acid catalysis has been shown to efficiently promote benzylic bromination under mild conditions. manac-inc.co.jpacs.orgresearchgate.net

Research has demonstrated that Zirconium(IV) chloride (ZrCl₄) is a highly effective catalyst for this transformation when used with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. scientificupdate.commanac-inc.co.jpdocumentsdelivered.com This catalytic system allows the reaction to proceed efficiently at room temperature. manac-inc.co.jp Mechanistic studies suggest that the Lewis acid facilitates the generation of radical species, thereby promoting the Wohl-Ziegler type reaction. manac-inc.co.jpdocumentsdelivered.com This catalytic method provides an atom-economical and powerful alternative to traditional NBS-based procedures. manac-inc.co.jp Interestingly, the choice of catalyst is critical for regioselectivity; while Lewis acids promote benzylic bromination, Brønsted acids tend to favor bromination of the aromatic ring. manac-inc.co.jpdocumentsdelivered.com

Table 2. Comparison of Catalysts in Benzylic Bromination of Toluene Derivatives. manac-inc.co.jpdocumentsdelivered.com

Bromination Reactions for Benzylic Positions

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound requires careful control over reaction parameters in both the C-C bond formation and the bromination stages. The goal is to maximize the yield of the desired product while minimizing side reactions, such as polymerization of the oxetane, ring-opening, or over-bromination. scientificupdate.com

Catalysis plays a crucial role not only in the bromination step but also in the synthesis and functionalization of the oxetane core itself. The inherent ring strain of oxetanes makes them susceptible to ring-opening, but appropriate catalytic methods can control their reactivity and enable selective transformations. nih.gov

For the C-C bond formation step, Lewis and Brønsted acids can be employed to activate the oxetane ring. For instance, lithium-based catalysts have been successfully used in Friedel-Crafts reactions to arylate oxetan-3-ols. d-nb.infonih.gov The catalyst coordinates to the hydroxyl group, facilitating its departure and the formation of a C3 carbocation, which is then attacked by an electron-rich aromatic ring. d-nb.info The choice of catalyst and reaction conditions can divergently lead to either 3,3-diaryloxetanes or ring-opened 2,3-dihydrobenzofurans, highlighting the power of catalysis to control reaction pathways. d-nb.info

Recent advancements in photocatalysis have also opened new avenues for oxetane synthesis and functionalization. himedialabs.comnoahchemicals.comsid.irresearchgate.net These methods can proceed under very mild conditions and offer unique selectivities. For example, photocatalytic protocols have been developed for the direct conversion of alcohols into oxetanes via C-H functionalization, avoiding the need for pre-functionalized substrates. sid.irresearchgate.net Zirconium-based catalysts, recognized for their low toxicity and high activity, are also employed in a wide range of organic transformations, including those involving strained rings. nih.govnih.govthieme-connect.de

Table 3. Selected Catalytic Systems in Oxetane Synthesis and Functionalization.

By carefully selecting the synthetic route and optimizing reaction conditions through the strategic use of catalysis, this compound can be synthesized with high regioselectivity and in good yields, providing a valuable building block for further chemical exploration.

Referenced Chemical Compounds

Solvent Effects and Temperature Control

The synthesis of this compound is a multi-step process where the careful selection of solvents and precise control of temperature are paramount to ensure high yield, purity, and stability of the intermediates and the final product. The key transformations are the formation of the 3-aryl oxetan-3-ol (B104164) core via a Grignard reaction, followed by a radical bromination at the benzylic position.

Grignard Reaction for 3-(3-methylphenyl)oxetan-3-ol Intermediate

The initial step involves the reaction of a Grignard reagent, 3-methylphenylmagnesium bromide, with oxetan-3-one. The choice of solvent is critical for the formation and stability of the Grignard reagent.

Solvent Effects : Ethereal solvents are essential for solvating the magnesium center, facilitating the formation of the organomagnesium halide. Tetrahydrofuran (THF) and diethyl ether are the most common solvents. THF is generally preferred due to its higher boiling point and better solvating ability for the magnesium complex. The solvent must be rigorously anhydrous, as Grignard reagents are strong bases and will react with any protic sources, such as water, which would quench the reagent and reduce the yield. wisc.edu

Temperature Control : Temperature management is crucial throughout this step. The initial formation of the Grignard reagent is exothermic and may require cooling to maintain a steady reaction rate. The subsequent addition of the Grignard reagent to oxetan-3-one is typically performed at low temperatures, such as -78 °C, to control the reaction rate and prevent side reactions. nih.gov After the initial addition, the reaction is often allowed to warm slowly to room temperature to ensure completion. nih.gov

Table 1: Solvent and Temperature Parameters for Grignard Reaction

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Stabilizes the Grignard reagent through coordination; must be anhydrous to prevent quenching. wisc.edu |

| Initial Temperature | -78 °C to 0 °C | Controls the initial exothermic addition to the carbonyl, minimizing side reactions. nih.gov |

| Final Temperature | Room Temperature | Allows the reaction to proceed to completion after the initial controlled addition. nih.gov |

Wohl-Ziegler Bromination for this compound

The second key step is the benzylic bromination of the intermediate, 3-(3-methylphenyl)oxetan-3-ol, using N-bromosuccinimide (NBS) and a radical initiator.

Solvent Effects : The solvent for this radical reaction must be inert to the reaction conditions and capable of sustaining the radical chain reaction. Carbon tetrachloride (CCl₄) is the traditional solvent of choice for Wohl-Ziegler reactions due to its inertness. wikipedia.org However, due to its toxicity and environmental concerns, alternative solvents are now widely used. Acetonitrile and 1,2-dichlorobenzene (B45396) have proven to be effective replacements. organic-chemistry.orgresearchgate.net The choice of solvent can influence reaction times and selectivity. It is important that the solvent has a suitable boiling point for reflux conditions, which are often necessary to initiate and sustain the reaction. wikipedia.org

Temperature Control : This reaction is typically conducted at the reflux temperature of the chosen solvent to facilitate the homolytic cleavage of the radical initiator (e.g., AIBN or dibenzoyl peroxide) and propagate the radical chain mechanism. wikipedia.orgresearchgate.net The reaction is often initiated by heat or UV light. organic-chemistry.org Maintaining a consistent reflux temperature is key to achieving a steady reaction rate and preventing the decomposition of reactants or products. For instance, reactions in 1,2-dichlorobenzene may be run at temperatures around 80-90 °C. researchgate.net

Table 2: Solvent and Temperature Parameters for Benzylic Bromination

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Carbon Tetrachloride (CCl₄), Acetonitrile, or 1,2-Dichlorobenzene | Must be inert to radical conditions and have an appropriate boiling point for reflux. wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Temperature | Reflux (e.g., ~80-90 °C) | Required to initiate the radical initiator and sustain the chain reaction for benzylic bromination. researchgate.net |

| Initiation | Heat or UV light | Provides the energy for the homolytic cleavage of the radical initiator (e.g., AIBN). organic-chemistry.org |

Isolation and Purification Techniques for Intermediates and Final Product

The isolation and purification of the synthetic intermediates and the final this compound are critical for obtaining a product of high purity. The techniques employed are tailored to the specific chemical properties of each compound.

Isolation and Purification of 3-(3-methylphenyl)oxetan-3-ol

Following the Grignard reaction, the initial workup is designed to quench the reaction and separate the organic product from inorganic salts.

Aqueous Workup : The reaction mixture is typically quenched by pouring it into a cold aqueous acidic solution, such as saturated ammonium (B1175870) chloride or dilute HCl. wisc.edu This step protonates the alkoxide intermediate to form the desired alcohol and dissolves the magnesium salts.

Extraction : The aqueous layer is then extracted with an organic solvent, typically the same solvent used for the reaction (e.g., diethyl ether) or another suitable solvent like ethyl acetate (B1210297), to isolate the crude product. google.com The combined organic layers are washed with brine to remove residual water, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. google.com

Purification : While some intermediates may be used directly in the next step if sufficiently pure, further purification is often necessary. atlantis-press.com Flash column chromatography on silica (B1680970) gel is a common method for purifying oxetan-3-ol derivatives. A gradient of solvents, such as n-hexane and ethyl acetate, is typically used as the eluent to separate the product from unreacted starting materials and byproducts. rsc.org

Isolation and Purification of this compound

The purification of the final benzylic bromide product requires removing the radical initiator residues and the succinimide (B58015) byproduct from the NBS reagent.

Initial Filtration : After the reaction is complete and cooled, the succinimide byproduct, which is often insoluble in solvents like CCl₄, can be removed by filtration. wikipedia.org

Aqueous Washing : The filtrate is then typically washed with aqueous solutions to remove any remaining impurities. Washing with a saturated sodium bisulfite solution can remove any residual bromine color, while a wash with sodium bicarbonate can neutralize any acidic byproducts. google.com The organic layer is then washed with water and brine, dried, and concentrated. researchgate.net

Column Chromatography : The most effective method for obtaining highly pure this compound is flash column chromatography. tandfonline.com Silica gel is the standard stationary phase. The mobile phase is typically a non-polar solvent system, such as petroleum ether or a mixture of n-hexane and ethyl acetate, which allows for the separation of the desired product from any remaining starting material or over-brominated byproducts. rsc.orggoogle.com

Recrystallization : If the final product is a crystalline solid, recrystallization can be an effective final purification step to achieve high purity. google.com

Table 3: Summary of Purification Techniques

| Compound | Isolation/Purification Step | Description |

|---|---|---|

| 3-(3-methylphenyl)oxetan-3-ol | Aqueous Workup & Extraction | Quenching with acidic water, followed by extraction with an organic solvent (e.g., ethyl acetate). google.com |

| Column Chromatography | Purification on silica gel using a hexane/ethyl acetate eluent system. rsc.org | |

| This compound | Filtration & Aqueous Washing | Removal of succinimide byproduct by filtration, followed by washing with aqueous NaHSO₃ and/or NaHCO₃. wikipedia.orggoogle.comresearchgate.net |

Mechanistic Investigations of 3 3 Bromomethyl Phenyl Oxetan 3 Ol Reactivity

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The high ring-strain energy of the oxetane ring (approximately 106 kJ/mol) is a key driver for its reactivity, facilitating numerous transformations that involve the cleavage of its C-O bonds. researchgate.netresearchgate.net For 3-(3-(Bromomethyl)phenyl)oxetan-3-ol, the presence of a tertiary alcohol and a phenyl substituent on the C3 position significantly influences the regioselectivity and mechanism of these ring-opening reactions.

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the oxetane ring of this compound is readily activated toward nucleophilic attack. The general mechanism involves the protonation of the oxetane oxygen atom, which enhances the electrophilicity of the ring carbons and facilitates cleavage of a C-O bond.

The reaction pathway is heavily influenced by the formation of a carbocation intermediate. nih.gov Protonation of the oxetane oxygen is followed by ring opening to form the most stable carbocation. In this specific molecule, cleavage of the C3-O bond results in a tertiary benzylic carbocation, which is significantly stabilized by both hyperconjugation and resonance with the adjacent phenyl ring. This carbocation can then be trapped by a nucleophile.

An alternative acid-catalyzed pathway involves the protonation of the tertiary hydroxyl group, followed by dehydration to form an oxetane carbocation. This intermediate can then react with a nucleophile. nih.gov In the presence of a diol, for instance, this pathway can lead to the formation of 1,4-dioxane (B91453) structures. nih.gov

Table 1: Key Intermediates in Acid-Catalyzed Ring Opening

| Intermediate | Formation Pathway | Stabilizing Factors | Subsequent Reaction |

|---|---|---|---|

| Protonated Oxetane | Reaction with a Brønsted acid. | N/A | Ring-opening to form carbocation. |

| Tertiary Benzylic Carbocation | C-O bond cleavage of the protonated oxetane. | Resonance with the phenyl ring; Tertiary substitution. | Trapping by a nucleophile (e.g., water, alcohol). |

| Oxetane Carbocation (at C3) | Protonation and dehydration of the C3-hydroxyl group. | Resonance with the phenyl ring. | Intramolecular ring opening or attack by an external nucleophile. |

Nucleophilic Ring Opening Pathways and Stereochemical Outcomes

The regioselectivity of nucleophilic ring-opening in unsymmetrical oxetanes is governed by a balance of steric and electronic effects. magtech.com.cn The choice of nucleophile and the reaction conditions (neutral or acidic) determine the site of attack.

Under Neutral/Basic Conditions: Strong, unhindered nucleophiles typically attack the less sterically hindered carbon atoms of the oxetane ring (C2 or C4) via an SN2 mechanism. magtech.com.cnyoutube.com This pathway leads to the formation of a primary alcohol and a tertiary alcohol, effectively creating a 1,3-diol derivative. The reaction proceeds with an inversion of stereochemistry at the attacked carbon center.

Under Acidic Conditions: With weaker nucleophiles in the presence of an acid, the reaction proceeds through a carbocation-like transition state, as described in the previous section. magtech.com.cn Nucleophilic attack then occurs at the more electrophilic and sterically hindered C3 position, which can support a positive charge most effectively due to stabilization from the phenyl ring. magtech.com.cn

The desymmetrization of 3-substituted oxetanes via enantioselective ring-opening has been a subject of significant research, often employing chiral catalysts to achieve high enantioselectivity in the products. acs.orgrsc.org For this compound, such reactions could provide chiral building blocks with high functionalization. rsc.org

Table 2: Regioselectivity of Nucleophilic Ring Opening

| Reaction Condition | Nucleophile Type | Predominant Mechanism | Site of Attack | Resulting Product Type |

|---|---|---|---|---|

| Neutral / Basic | Strong (e.g., Grignard, Organolithium, Amines) | SN2 | C2 / C4 (less substituted) | 1,3-Diol Derivative |

| Acidic | Weak (e.g., H₂O, Alcohols, Halides) | SN1-like | C3 (more substituted) | 1,3-Diol Derivative |

Radical and Photochemical Induced Ring Transformations

Beyond ionic pathways, the oxetane ring can undergo transformations induced by radical or photochemical means. researchgate.net

Radical Ring Opening: The application of oxetanes as precursors for radical species has been explored, for example, through cobalt-catalyzed strategies. researchgate.netresearchgate.netchemrxiv.org This method can involve the formation of an alkylated cobalt complex, which upon homolytic cleavage of the Co-C bond, generates a carbon-centered radical. researchgate.net This radical can then participate in further reactions, such as Giese additions. This approach offers a complementary regioselectivity to traditional nucleophilic openings. researchgate.net

Photochemical Transformations: Photochemical reactions of oxetanes, such as the Paternò-Büchi reaction, are well-established for their synthesis. nih.gov The reverse reaction, a photochemical cycloreversion, can also occur, leading to cleavage of the ring. acs.org Studies on spiro-oxetanes have shown that upon photoexcitation, the molecule can undergo cleavage via C-O or C-C bond scission, often from the first excited singlet state (S₁). acs.org For this compound, the phenyl group can act as a chromophore, potentially facilitating such photochemical transformations. Other photochemical reactions can lead to ring expansion, forming tetrahydrofuran (B95107) derivatives, or ring contraction. rsc.orgrsc.org

Reactivity of the Bromomethyl Group

The bromomethyl group attached to the phenyl ring is a benzylic halide. This structural feature confers significant reactivity, primarily through nucleophilic substitution and, to a lesser extent, elimination reactions.

Nucleophilic Substitution Reactions (SN1/SN2)

The benzylic position of the bromomethyl group allows it to undergo nucleophilic substitution by both SN1 and SN2 mechanisms, a duality stemming from its unique structural properties. brainly.comucalgary.ca

SN2 Pathway: As a primary halide, the carbon of the bromomethyl group is relatively unhindered, making it susceptible to a backside attack by a nucleophile in a concerted, bimolecular fashion. ucalgary.caquora.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

SN1 Pathway: Despite being a primary halide, the C-Br bond can undergo heterolytic cleavage to form a primary benzylic carbocation. This carbocation is highly stabilized by resonance, with the positive charge delocalized across the adjacent phenyl ring. quora.comquora.com This resonance stabilization lowers the activation energy for carbocation formation, making the SN1 pathway competitive, especially with weak nucleophiles in polar protic (ionizing) solvents. quora.comlibretexts.orglibretexts.org

The competition between these two mechanisms is a key feature of benzylic halide reactivity. researchgate.net

Table 3: Comparison of SN1 and SN2 Pathways for the Bromomethyl Group

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Intermediate | Resonance-stabilized benzylic carbocation | Pentacoordinate transition state |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

| Stereochemistry | Racemization (if chiral center were formed) | Inversion of configuration |

Elimination Reactions and Formation of Unsaturated Species

Elimination reactions involving the bromomethyl group are also possible, typically proceeding via an E2 mechanism, which competes directly with SN2 substitution. libretexts.org The E1 mechanism is highly unlikely for a primary halide due to the instability of the corresponding primary carbocation, even with benzylic stabilization. chemistrysteps.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the leaving group (in this case, the methyl group is the only source of beta-hydrogens, which are the hydrogens on the phenyl ring, making standard beta-elimination impossible. The text should refer to elimination from the methyl group itself). For the bromomethyl group, a strong base would abstract a proton from the methyl carbon while the bromide ion departs simultaneously. This would lead to the formation of a highly unstable carbene, which is not a typical E2 pathway.

A more plausible elimination pathway involves the formation of a styrene (B11656) derivative. If there were adjacent alkyl protons, a strong, sterically hindered base would favor an E2 reaction, leading to the formation of a double bond. In the case of the 3-(bromomethyl)phenyl group, elimination would result in the formation of a vinylphenyl (styrene) derivative. This reaction is generally favored by strong, bulky bases (like potassium tert-butoxide) and higher temperatures, which tend to favor elimination over substitution. pearson.comuri.edu

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) with the Bromomethylphenyl Unit

The this compound molecule possesses a bromomethylphenyl unit that is amenable to a variety of carbon-carbon bond-forming cross-coupling reactions. This reactivity is primarily centered on the carbon-bromine bond, which can be activated by transition metal catalysts, most notably palladium. The Suzuki-Miyaura cross-coupling is a prominent example of such transformations. nih.govtcichemicals.com

In a typical Suzuki-Miyaura reaction, the aryl bromide component of the molecule would react with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The reaction is highly versatile due to the commercial availability of a wide range of boronic acids and its tolerance for various functional groups. nih.gov

The reactivity of the bromomethylphenyl unit can be considered dually. The bromine is attached to a benzylic carbon, which can participate in cross-coupling reactions similar to other benzyl (B1604629) halides. nih.gov Simultaneously, the phenyl ring itself is activated for reactions typical of aryl bromides. The choice of catalyst, ligands, and reaction conditions can influence the outcome. For instance, palladium catalysts with specific phosphine (B1218219) ligands are commonly employed to facilitate the coupling of aryl bromides. nih.gov

The general conditions for such reactions tolerate a range of functional groups, and it is anticipated that the oxetane and hydroxyl moieties would remain intact under the typically mild and often basic conditions of the Suzuki-Miyaura coupling. nih.gov Other cross-coupling reactions, such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines), could also be envisioned at the aryl bromide position, expanding the synthetic utility of this scaffold. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Cross-Coupling Conditions

| Coupling Partner | Catalyst | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 3-(3-(Biphenyl-3-ylmethyl))oxetan-3-ol |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 3-(3-((4'-Methoxybiphenyl-3-yl)methyl))oxetan-3-ol |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 3-(3-((3,3'-Bipyridin)-5-ylmethyl))oxetan-3-ol |

| Methylboronic acid | Pd(OAc)₂ / (o-tolyl)₃P | Na₂CO₃ | THF | 3-(3-(Ethyl)phenyl)oxetan-3-ol |

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group in this compound is a key functional handle, though its reactivity is influenced by the steric hindrance imposed by its substitution pattern and its position on the strained oxetane ring.

Esterification of the tertiary hydroxyl group can be achieved through reaction with acylating agents such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Direct Fischer esterification with a carboxylic acid under acidic catalysis is generally not effective for tertiary alcohols due to the propensity for carbocation formation and subsequent elimination or rearrangement.

Etherification, such as in the Williamson ether synthesis, would involve deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. acs.org The success of this reaction can be limited by steric hindrance around the tertiary alkoxide. The yields for Williamson etherification reactions involving substituted oxetanes have been reported in the range of 59% to 87%. acs.org

Table 2: Potential Hydroxyl Group Functionalization Reactions

| Reaction Type | Reagents | Product Class |

| Esterification | Acetyl chloride, Pyridine | Acetate (B1210297) Ester |

| Etherification | NaH, then Methyl iodide | Methyl Ether |

| Silylation | TBDMSCl, Imidazole | Silyl Ether |

Tertiary alcohols are generally resistant to oxidation under standard conditions. studymind.co.ukbyjus.com This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the typical oxidation mechanisms that form a carbonyl group. unizin.orglibretexts.org Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution will not oxidize a tertiary alcohol. unizin.orglibretexts.org

For oxidation to occur, harsh conditions that lead to the cleavage of carbon-carbon bonds are required. byjus.comchemistryviews.org This would result in the breakdown of the oxetane ring or the phenyl structure, rather than a selective transformation of the alcohol. Therefore, for practical synthetic purposes, the tertiary alcohol in this compound is considered non-oxidizable without degrading the core structure. chemistryviews.org

The removal of the tertiary hydroxyl group, or deoxygenation, is a synthetically useful transformation. Several methods have been developed for the radical deoxygenation of tertiary alcohols, which are often preferable to ionic methods that might promote rearrangement or elimination, especially given the strained oxetane ring. daneshyari.com

One effective method is the Barton-McCombie deoxygenation. acs.org This involves converting the alcohol to a thiocarbonyl derivative, such as a xanthate or a thioformate, which is then treated with a radical initiator (like AIBN) and a radical source, commonly tributyltin hydride or a less toxic silane (B1218182) alternative. acs.orgdaneshyari.com For example, the conversion of an oxetan-3-ol (B104164) to a xanthate followed by treatment with AIBN and tributylstannane has been reported to yield the deoxygenated product. acs.org

Other strategies include the deoxygenation of tertiary alcohol trifluoroacetate (B77799) derivatives using diphenylsilane (B1312307) in the presence of a radical initiator, which proceeds in excellent yields. researchgate.netelsevierpure.com Another approach uses mixed oxalate (B1200264) esters of the tertiary alcohol and N-hydroxy-2-thiopyridone, which decompose to provide the deoxygenated product in a radical chain reaction. rsc.org

Table 3: Comparison of Deoxygenation Methods for Tertiary Alcohols

| Method | Intermediate | Reagents | Key Features |

| Barton-McCombie | Xanthate / Thioformate | NaH, CS₂, MeI; then Bu₃SnH, AIBN | Widely applicable radical chain reaction. acs.orgdaneshyari.com |

| Via Trifluoroacetate | Trifluoroacetate | TFAA; then Ph₂SiH₂, (tBuO)₂ | High yields, avoids toxic tin reagents. researchgate.netelsevierpure.com |

| Via Oxalate Ester | Mixed Oxalate Ester | Oxalyl chloride, N-hydroxy-2-thiopyridone | Radical fragmentation-based method. rsc.org |

Interplay of Functional Group Reactivity within the Compound

The compound this compound features three distinct reactive sites: the benzylic bromide, the tertiary hydroxyl group, and the strained oxetane ring. The selective transformation of one functional group in the presence of the others is a key challenge and depends critically on the choice of reagents and reaction conditions.

Benzylic Bromide: This site is primarily susceptible to nucleophilic substitution (SN1 and SN2) and organometallic cross-coupling reactions. Palladium-catalyzed reactions like Suzuki or Sonogashira are highly chemoselective for the C-Br bond, and the mild, often basic, conditions are unlikely to affect the hydroxyl group or the oxetane ring. nih.govorganic-chemistry.org Similarly, reaction with soft nucleophiles (e.g., cyanide, thiolates) would likely occur selectively at the benzylic position.

Tertiary Hydroxyl Group: This group's reactivity is centered on the oxygen atom. It can be acylated or alkylated under basic conditions or silylated for protection. Under strongly acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), which could lead to the formation of a tertiary carbocation. This carbocation might then undergo elimination or, more likely given the strained ring, trigger a ring-opening of the oxetane. nih.gov

Oxetane Ring: The oxetane ring is susceptible to ring-opening under strongly acidic or certain Lewis acidic conditions, often initiated by protonation of the oxetane oxygen. nih.govchemrxiv.org It can also be opened by strong nucleophiles, although this is less favorable than for the more strained epoxide ring.

Chemoselective Scenarios: A high degree of chemoselectivity can be achieved by carefully selecting reaction conditions. For example, to modify the benzylic bromide while preserving the rest of the molecule, a palladium-catalyzed cross-coupling reaction would be the method of choice. To esterify the alcohol, one would use an acyl chloride in the presence of a non-nucleophilic base, conditions under which the benzylic bromide would be unreactive. Deoxygenation via a radical pathway would selectively target the hydroxyl group (after derivatization) without interfering with the C-Br bond. Ring-opening of the oxetane would require strongly acidic conditions, which would likely also affect the other functional groups, highlighting the challenge of selectively targeting the ring in the presence of the benzylic bromide and tertiary alcohol.

Table 4: Predicted Chemoselectivity of Reactions

| Reagent Type | Primary Target Functional Group | Rationale |

| Pd Catalyst + Boronic Acid + Base | Benzylic Bromide | Standard Suzuki-Miyaura conditions are highly selective for C(sp²)-Br bonds. nih.gov |

| Acetyl Chloride + Pyridine | Tertiary Hydroxyl | Acylation selectively targets the nucleophilic hydroxyl group. |

| NaH then R-X | Tertiary Hydroxyl | Deprotonation forms an alkoxide for Williamson ether synthesis. acs.org |

| Bu₃SnH + AIBN (on xanthate) | Tertiary Hydroxyl (via derivative) | Radical deoxygenation is selective for the thiocarbonyl derivative. acs.org |

| Strong Acid (e.g., H₂SO₄) | Oxetane Ring / Tertiary Hydroxyl | Acid catalysis can protonate the oxetane oxygen or the hydroxyl, leading to ring-opening or elimination. nih.gov |

| Strong Nucleophile (e.g., LiAlH₄) | Benzylic Bromide | The benzylic bromide is a better electrophile for SN2 reaction than the sterically hindered carbons of the oxetane ring. |

Intramolecular Reaction Possibilities

The unique structural arrangement of this compound, featuring both a nucleophilic tertiary alcohol and an electrophilic primary benzylic bromide within the same molecule, presents a compelling case for intramolecular reactivity. The spatial proximity of these functional groups suggests the high likelihood of an intramolecular Williamson ether synthesis, a classic method for the formation of ethers from an alkoxide and an organohalide. masterorganicchemistry.comwikipedia.org This intramolecular pathway would lead to the formation of a novel spirocyclic ether.

Under basic conditions, the hydroxyl group of the oxetane ring can be deprotonated to form a tertiary alkoxide. This potent nucleophile is well-positioned to attack the electrophilic carbon of the bromomethyl group attached to the phenyl ring. This intramolecular nucleophilic substitution (SN2) reaction would result in the displacement of the bromide ion and the formation of a new carbon-oxygen bond, yielding a spirocyclic compound. masterorganicchemistry.com The product of this cyclization would be a spiro-ether, where the oxetane ring is fused to a newly formed five-membered dihydrofuran ring.

The feasibility of this intramolecular Williamson ether synthesis is supported by several factors. The reaction involves a primary benzylic halide, which is an excellent substrate for SN2 reactions due to the accessibility of the electrophilic carbon and the stability of the transition state. wikipedia.org Furthermore, the formation of a five-membered ring is kinetically and thermodynamically favorable. While tertiary alcohols can sometimes lead to competing elimination reactions, the intramolecular nature of this reaction and the favorable ring size of the product would likely favor the desired cyclization. masterorganicchemistry.com

To investigate this potential intramolecular reaction, a series of theoretical experiments can be proposed. The reaction would typically be carried out in the presence of a non-nucleophilic base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) to facilitate the formation of the alkoxide without competing in the substitution reaction. The progress of the reaction could be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to observe the consumption of the starting material and the appearance of the new spirocyclic product.

The anticipated reaction is depicted below:

Interactive Data Table: Proposed Conditions for Intramolecular Cyclization

The following table outlines a set of hypothetical yet scientifically plausible experimental conditions for the intramolecular Williamson ether synthesis of this compound. The expected outcomes are based on established principles of organic synthesis.

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Proposed Product | Expected Yield (%) |

| 1 | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 25 | 12 | Spiro[dihydrofuran-2,3'-oxetan]-5-yl)benzene | 75-85 |

| 2 | Potassium tert-butoxide (t-BuOK) | Dimethylformamide (DMF) | 0 to 25 | 8 | Spiro[dihydrofuran-2,3'-oxetan]-5-yl)benzene | 70-80 |

| 3 | Cesium Carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | 60 | 24 | Spiro[dihydrofuran-2,3'-oxetan]-5-yl)benzene | 60-70 |

Further research in this area would involve carrying out these proposed experiments to confirm the structure of the resulting spiro-ether and to optimize the reaction conditions for maximum yield. The characterization of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry would be crucial to unequivocally establish its structure. Mechanistic studies, including kinetic analysis, could also provide deeper insights into the reaction pathway and the factors governing its efficiency.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organic Structures

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms within a molecule. For a molecule with the complexity of 3-(3-(bromomethyl)phenyl)oxetan-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected proton signals would appear in distinct regions of the spectrum, reflecting the different chemical environments of the oxetane (B1205548) ring, the phenyl ring, and the bromomethyl group.

The protons of the oxetane ring are diastereotopic due to the chiral center at C3, and they are expected to exhibit complex splitting patterns. The protons on the substituted phenyl ring will show characteristic splitting patterns indicative of a 1,3-disubstituted benzene (B151609) derivative. The benzylic protons of the bromomethyl group will appear as a singlet, shifted downfield due to the electron-withdrawing effect of the bromine atom. The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Oxetane-H (4H) | 4.80 - 5.00 | m | - |

| Bromomethyl-H (2H) | 4.50 | s | - |

| Phenyl-H (4H) | 7.30 - 7.60 | m | - |

| Hydroxyl-H (1H) | 2.50 - 3.50 | br s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.

In this compound, the carbon atoms of the oxetane ring will appear in the aliphatic region, with the quaternary carbon (C3) bearing the hydroxyl group being significantly deshielded. The carbons of the phenyl ring will resonate in the aromatic region (typically 120-140 ppm), and the carbon of the bromomethyl group will be found in the upfield region, influenced by the attached bromine.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Oxetane-C3 | 75 - 80 |

| Oxetane-C2/C4 | 80 - 85 |

| Bromomethyl-C | 33 - 38 |

| Phenyl-C (substituted) | 138 - 142 |

| Phenyl-C (unsubstituted) | 125 - 130 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

While 1D NMR provides fundamental information, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through covalent bonds. For instance, COSY would confirm the coupling between the diastereotopic protons on the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This technique is critical for connecting the different fragments of the molecule, such as linking the phenyl ring protons to the quaternary carbon of the oxetane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

HRMS provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₁BrO₂), the expected exact mass would be calculated, and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, resulting in two molecular ion peaks of nearly equal intensity separated by two mass units.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

| [M]⁺ | 241.9997 | 243.9976 |

| [M+H]⁺ | 243.0075 | 245.0054 |

| [M+Na]⁺ | 264.9894 | 266.9873 |

Electron Ionization (EI) or other ionization techniques can cause the molecular ion to fragment in predictable ways. Analyzing these fragments provides valuable structural information.

For this compound, key fragmentation pathways would likely involve:

Loss of the Bromomethyl Radical: A primary fragmentation would be the cleavage of the C-Br bond to lose a bromine radical (•Br), or the cleavage of the benzylic C-C bond to lose a •CH₂Br radical.

Oxetane Ring Opening: The strained four-membered oxetane ring can undergo characteristic ring-opening fragmentations. This could involve the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethene (C₂H₄).

Benzylic Cleavage: The bond between the phenyl ring and the oxetane ring is a benzylic position and is prone to cleavage, leading to the formation of a stable benzylic carbocation.

Loss of Water: Dehydration, the loss of a water molecule (H₂O) from the tertiary alcohol, is another common fragmentation pathway.

The analysis of these fragmentation patterns, in conjunction with the precise mass measurements from HRMS, allows for the confident confirmation of the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group, the oxetane ring, the substituted benzene ring, and the bromomethyl group.

The most prominent features in the spectrum would include a broad absorption band for the O-H stretch of the tertiary alcohol, typically observed around 3500-3200 cm⁻¹. The presence of the strained four-membered oxetane ring is identified by its characteristic C-O-C asymmetric stretching vibration. In polyoxetanes, a weak absorbance for a terminal hydroxyl group has been noted around 3500 cm⁻¹. researchgate.net The spectrum would also show absorptions corresponding to the aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the oxetane and methyl groups just below 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch, H-bonded | 3500 - 3200 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aliphatic (Oxetane, -CH₂Br) | C-H Stretch | 3000 - 2850 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Oxetane Ring | C-O-C Asymmetric Stretch | ~980 |

| Alcohol | C-O Stretch | 1200 - 1050 |

| Bromomethyl (-CH₂Br) | C-Br Stretch | 600 - 500 |

Advanced X-ray Crystallography for Solid-State Structure Determination

Based on crystallographic studies of related oxetane-containing compounds, a set of expected bond parameters for this compound can be predicted. The oxetane ring is known to be strained, which influences its geometry. For example, the internal C-C-C bond angle in unsubstituted oxetane is significantly compressed to about 84.8°, while the C-O-C angle is around 90.2°. acs.org The introduction of bulky substituents at the 3-position would likely cause further distortions. The bond lengths within the phenyl ring and the bromomethyl group are expected to be within the standard ranges for such functionalities.

Table 2: Predicted Bond Parameters for this compound

| Bond/Angle | Parameter | Expected Value |

| Oxetane C-O | Bond Length | ~1.46 Å |

| Oxetane C-C | Bond Length | ~1.53 Å |

| Phenyl C=C | Bond Length | ~1.39 Å |

| C-Br | Bond Length | ~1.93 Å |

| Oxetane C-O-C | Bond Angle | ~90° |

| Oxetane C-C-C | Bond Angle | ~85° |

| Phenyl-C-Oxetane | Bond Angle | ~120° |

| Oxetane-C-CH₂Br | Torsion Angle | Varies with conformation |

Conformational Analysis in the Crystalline State

X-ray crystallography would reveal the preferred conformation of the molecule in the crystal lattice. A key feature of oxetane rings is their puckered, non-planar conformation, which serves to alleviate some of the inherent ring strain from eclipsing interactions. acs.org For a 3-substituted oxetane, the puckering angle can be significant; for instance, the insecticide EDO, which contains a substituted oxetane, exhibits a puckering angle of 16°. acs.org

In the crystalline state, the this compound molecule would adopt a specific conformation defined by the puckering of the oxetane ring and the rotational positions (torsion angles) of the phenyl and hydroxyl substituents. The phenyl group and the hydroxyl group attached to the same carbon (C3) of the oxetane ring would have a defined spatial relationship, likely with the bulkier phenyl group occupying a pseudo-equatorial position to minimize steric hindrance. The orientation of the bromomethylphenyl group relative to the oxetane ring would be fixed, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would play a crucial role in stabilizing the crystal packing. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Oxetane (B1205548) Derivatives

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For oxetane derivatives, DFT is employed to predict geometries, energies, and various molecular properties.

Geometry Optimization and Electronic Structure AnalysisGeometry optimization calculations using DFT would determine the most stable three-dimensional conformation of 3-(3-(Bromomethyl)phenyl)oxetan-3-ol. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. Key parameters obtained would include bond lengths, bond angles, and dihedral angles. For instance, the analysis would focus on the puckering of the oxetane ring, which is known to be influenced by its substituents.acs.orgmdpi.comThe substitution at the C3 position with both a phenyl group and a hydroxyl group likely leads to a more puckered conformation compared to the nearly planar structure of unsubstituted oxetane.acs.org

Electronic structure analysis would yield information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Analysis of Atomic Charges and Electrostatic PotentialsThis analysis would involve calculating the distribution of electron density across the molecule. Methods like Natural Bond Orbital (NBO) analysis would be used to determine the partial atomic charges on each atom. This information is crucial for understanding intermolecular interactions.

A Molecular Electrostatic Potential (MEP) map would visualize the electrostatic potential on the molecule's surface. This map identifies electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the oxetane ring and the hydroxyl group, and positive potential around the hydrogen atoms.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is essential for elucidating the step-by-step pathways of chemical reactions, including those involving oxetanes, which are known for their propensity to undergo ring-opening reactions due to inherent ring strain. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While DFT is excellent for stationary points on the potential energy surface, it does not typically capture the dynamic behavior of molecules in solution or at finite temperatures.

Conformational analysis would systematically explore the different spatial arrangements (conformers) of the molecule, particularly concerning the rotation around the single bond connecting the phenyl ring to the oxetane ring. This would identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations would model the motion of the atoms in the molecule over time, providing a view of its flexibility and conformational landscape in a simulated environment (e.g., in a solvent like water). MD simulations are particularly useful for understanding how a molecule's shape and dynamics influence its interactions with other molecules, such as biological targets in drug discovery. Computational studies have previously noted that the oxetane ring can act as a "conformational lock," rigidifying the structure of a larger molecule. acs.org

While the specific compound this compound has not been the subject of dedicated computational studies in published literature, the established methodologies of computational chemistry provide a clear framework for how its properties would be investigated. Such studies, by analogy with other 3-substituted oxetane derivatives, would provide deep insights into its structure, electronic properties, reactivity, and dynamic behavior, guiding its potential applications in chemical synthesis and medicinal chemistry.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the structural elucidation of new compounds. nih.govresearchgate.net The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be achieved with a high degree of accuracy using modern DFT methods. nih.govidc-online.com

The standard computational protocol involves several steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation, as this geometry is essential for accurate predictions. idc-online.commdpi.com

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose, often in conjunction with functionals like WP04 or ωB97X-D and appropriate basis sets. nsf.govmdpi.com

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso_) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_TMS_ - σ_compound_. mdpi.com

These predicted shifts can be compared to experimental data to confirm the molecular structure. For this compound, key predicted shifts would highlight the influence of the electronegative oxygen within the ring, the deshielding effect of the aromatic ring, and the unique chemical environments of the benzylic and oxetane methylene (B1212753) protons.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| Oxetane C3 (quaternary) | ~80-85 | - |

| Oxetane C2/C4 (CH₂) | ~75-80 | ~4.5-4.8 |

| Bromomethyl (CH₂) | ~32-35 | ~4.5 |

| Aromatic C (ipso, attached to oxetane) | ~140-145 | - |

| Aromatic C (ipso, attached to CH₂Br) | ~138-142 | - |

| Aromatic C-H | ~125-130 | ~7.3-7.5 |

| Hydroxyl (OH) | - | Variable (depends on solvent, concentration) |

*Values are hypothetical estimates based on typical chemical shifts for similar structural motifs. Actual computational results would vary based on the level of theory, basis set, and solvation model used.

Solvation Effects and Environmental Influence on Reactivity

The chemical behavior of a molecule is profoundly influenced by its environment, particularly the solvent. acs.org Computational models can simulate these effects to provide a more realistic picture of a molecule's properties and reactivity in solution. Two primary approaches are used:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. acs.orgnsf.gov This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize charges and influence conformational equilibria.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While computationally intensive, this method allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and protic solvent molecules like water or methanol. prace-ri.eu

For this compound, the solvent is expected to have a significant impact. Polar protic solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the hydroxyl group and the oxetane oxygen. beilstein-journals.org These interactions can stabilize the molecule and influence which conformation is most prevalent in solution.

Furthermore, solvation plays a critical role in chemical reactivity. The strained oxetane ring is susceptible to ring-opening reactions, which often proceed through transition states with significant charge separation. acs.org Polar solvents can stabilize these charged transition states, thereby lowering the activation energy and accelerating the reaction rate. Computational studies can model the reaction pathways in different solvents to predict how the environment will influence the kinetic and thermodynamic feasibility of such transformations. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-(Bromomethyl)phenyl)oxetan-3-ol, and what intermediates are critical?

- Methodology : The compound can be synthesized via a multi-step approach:

Oxetane Formation : Start with 3-bromo-3-(3-methylphenyl)oxetane, where bromination of the methyl group is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C .

Hydroxylation : Hydrolysis of the brominated intermediate under basic conditions (e.g., NaOH in aqueous THF) yields the final alcohol.

- Key Characterization : Monitor reaction progress via TLC and confirm purity using HPLC (>95%). Intermediate structures should be validated via ¹H/¹³C NMR (e.g., δ 4.70 ppm for oxetane protons) and HRMS .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodology :

- NMR Analysis :

- ¹H NMR : The oxetane ring protons resonate as a distinct multiplet (δ 4.5–5.0 ppm), while the bromomethyl group (CH₂Br) appears as a singlet near δ 4.3 ppm.

- ¹³C NMR : The quaternary oxetane carbon appears at ~85 ppm, and the CH₂Br carbon at ~30 ppm.

- Mass Spectrometry : ESI-HRMS should show [M+H]⁺ at m/z 257.0 (C₁₀H₁₁BrO₂⁺) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : The bromomethyl group participates in Pd-catalyzed cross-coupling with arylboronic acids. Optimize using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), and DMF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS to avoid elimination byproducts .

- DFT Studies : Computational models (e.g., Gaussian 16) predict transition-state energies for competing pathways, revealing steric hindrance at the oxetane ring as a selectivity driver .

Q. How does the oxetane ring influence the compound’s stability under acidic or basic conditions?

- Methodology :

- Stability Assays :

- Acidic Conditions : Expose to 0.1 M HCl in THF/H₂O (1:1) at 25°C. Monitor degradation via ¹H NMR; oxetane ring-opening occurs within 24 hours, forming a diol.

- Basic Conditions : In 0.1 M NaOH, the bromomethyl group undergoes hydrolysis to a hydroxymethyl derivative (t₁/₂ = 6 hours at 25°C).

- Mitigation : Stabilize the compound by storing it anhydrous at –20°C under nitrogen .

Q. What strategies improve the enantiomeric purity of derivatives synthesized from this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.